

Application Notes and Protocols for the Synthesis of a Key Lesinurad Intermediate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Cyclopropyl*naphthalen-1-amine*
oxalate

CAS No.: 1533519-87-7

Cat. No.: B1515805

[Get Quote](#)

A Modern, Efficient, and Safer Approach to the Synthesis of 5-amino-4-(4-cyclopropyl*naphthalen-1-yl*)-4H-1,2,4-triazole-3-thiol

Abstract

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[1][2][3][4] The synthesis of this pharmaceutically important molecule relies on the efficient preparation of its key intermediates. This application note provides a detailed protocol for an improved and more environmentally conscious synthesis of a crucial Lesinurad intermediate, 5-amino-4-(4-cyclopropyl*naphthalen-1-yl*)-4H-1,2,4-triazole-3-thiol. This method avoids the use of highly toxic reagents, such as thiophosgene, offering a safer and more scalable alternative for research and drug development professionals.[5] The protocol emphasizes the rationale behind experimental choices, ensuring a robust and reproducible process.

Introduction: The Significance of Lesinurad and its Synthetic Precursors

Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a consequence of elevated levels of uric acid in the blood (hyperuricemia). Lesinurad addresses this by inhibiting the urate transporter 1 (URAT1) in the kidneys, which is responsible for the reabsorption of uric acid.[1][2] This mechanism promotes the excretion of uric acid, thereby lowering serum levels.[1][6]

The chemical structure of Lesinurad is 2-((5-bromo-4-(4-cyclopropyl)naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.[1] Its synthesis involves the construction of a substituted 1,2,4-triazole ring system. The intermediate, 5-amino-4-(4-cyclopropyl)naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, is a critical building block for the elaboration of the final active pharmaceutical ingredient.

Historically, the synthesis of related isothiocyanate intermediates has involved the use of thiophosgene, a highly toxic and volatile reagent that poses significant environmental and safety risks, making it unsuitable for large-scale production.[5] This protocol details a superior approach that replaces thiophosgene with 1,1'-thiocarbonyldiimidazole (TCDI), a safer and more manageable reagent, leading to a more efficient and environmentally friendly process.[5]

Overview of the Synthetic Strategy

The synthesis of the target intermediate is achieved through a multi-step sequence starting from commercially available materials. The overall workflow is depicted below. The key transformation involves the formation of an isothiocyanate intermediate, which then undergoes cyclization to form the desired triazole thiol.

1.

[Click to download full resolution via product page](#)

Figure 1: Overall synthetic workflow for the preparation of the key Lesinurad intermediate.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 5-amino-4-(4-cyclopropyl-naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.

Materials and Reagents

Reagent	Molar Mass (g/mol)	CAS Number	Supplier Suggestion
4-cyclopropyl-naphthalen-1-amine	183.25	100749-35-9	Commercially available
1,1'-Thiocarbonyldiimidazole (TCDI)	178.22	6160-65-2	Commercially available
Dichloromethane (DCM), anhydrous	84.93	75-09-2	Commercially available
Hydrazine hydrate (80%)	50.06	7803-57-8	Commercially available
Ethanol, absolute	46.07	64-17-5	Commercially available
Sodium methoxide (NaOMe)	54.02	124-41-4	Commercially available
Methanol, anhydrous	32.04	67-56-1	Commercially available
Hydrochloric acid (HCl), concentrated	36.46	7647-01-0	Commercially available
Ethyl acetate	88.11	141-78-6	Commercially available
Hexanes	-	110-54-3	Commercially available

Step 1: Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene

Rationale: This step avoids the use of hazardous thiophosgene by employing TCDI as a thiocarbonylating agent.^[5] TCDI is a stable, crystalline solid that is easier and safer to handle. The reaction proceeds via the formation of a thiocarbamoyl imidazole intermediate, which then eliminates imidazole to yield the desired isothiocyanate. Dichloromethane is an excellent solvent for this transformation, and the reaction proceeds efficiently at room temperature.^[5]

Procedure:

- To a stirred solution of 4-cyclopropyl-naphthalen-1-amine (1.0 eq) in anhydrous dichloromethane (DCM), add 1,1'-thiocarbonyldiimidazole (TCDI) (1.5 eq) portion-wise at room temperature (25 °C).
- Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-cyclopropyl-4-isothiocyanatonaphthalene as a solid.

Step 2: Synthesis of the Thiosemicarbazide Intermediate

Rationale: The isothiocyanate is a versatile intermediate that readily reacts with nucleophiles. In this step, hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the corresponding thiosemicarbazide. Ethanol is a suitable solvent for this reaction, and heating under reflux drives the reaction to completion.

Procedure:

- Dissolve 1-cyclopropyl-4-isothiocyanatonaphthalene (1.0 eq) in absolute ethanol.

- Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
- The resulting solid can be triturated with a suitable solvent like diethyl ether or hexanes and filtered to obtain the crude thiosemicarbazide intermediate, which can be used in the next step without further purification.

Step 3: Cyclization to 5-amino-4-(4-cyclopropyl-naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Rationale: The final step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. Sodium methoxide in methanol provides the necessary basic conditions to deprotonate the terminal nitrogen, which then attacks the thiocarbonyl carbon, leading to the formation of the 1,2,4-triazole ring. Subsequent workup with acid neutralizes the reaction mixture and protonates the thiol group.

Procedure:

- Suspend the thiosemicarbazide intermediate (1.0 eq) in anhydrous methanol.
- Add sodium methoxide (1.5 eq) to the suspension.
- Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH ~6-7.
- The precipitated solid is collected by filtration, washed with water, and then with a cold non-polar solvent (e.g., hexanes or diethyl ether).
- The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-4-(4-cyclopropyl-naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and expected yields for the synthesis.

Step	Starting Material	Reagent 1	Reagent 2	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-cyclopropyl-naphthalen-1-amine	1,1'-Thiocarbonyldiazole (1.5 eq)	-	DCM	25	12	~84% ^[5]
2	1-cyclopropyl-4-isothiocyanatophthalene	Hydrazine hydrate (1.2 eq)	-	Ethanol	Reflux	4-6	>90%
3	Thiosemicarbazide intermediate	Sodium methoxide (1.5 eq)	HCl (for workup)	Methanol	Reflux	8-12	~85-90%
Overall	4-cyclopropyl-naphthalen-1-amine	-	-	-	-	-	~64-71%

Characterization of the Final Intermediate

The structure of the synthesized 5-amino-4-(4-cyclopropyl-naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol should be confirmed by standard analytical techniques:

- ¹H NMR: To confirm the presence of aromatic, cyclopropyl, and amino protons.

- ^{13}C NMR: To identify all unique carbon atoms in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=N, and S-H (thiol).
- Melting Point: To assess the purity of the final product.

Safety and Handling Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.
- Sodium methoxide is a strong base and is corrosive; avoid contact with skin and eyes.
- Anhydrous solvents are required for several steps; ensure proper handling techniques to avoid moisture contamination.

Conclusion

This application note details a robust, efficient, and safer protocol for the synthesis of the key Lesinurad intermediate, 5-amino-4-(4-cyclopropyl)naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. By replacing the hazardous reagent thiophosgene with TCDI, this method is more amenable to scale-up and aligns with the principles of green chemistry.^[5] The provided step-by-step procedure, along with the rationale behind each transformation, offers researchers and drug development professionals a reliable method for accessing this important building block for the synthesis of Lesinurad and its analogues.

References

- Liu, X., Li, Y., Zhang, L., Liu, H., & Zhan, P. (2017). The development of an effective synthetic route of lesinurad (RDEA594). *Chemistry Central Journal*, 11(1), 84. [[Link](#)]

- Miner, J. N., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. *Arthritis Research & Therapy*, 18(1), 214. [[Link](#)]
- Wu, J., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. *ACS Medicinal Chemistry Letters*, 8(3), 362-367. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Lesinurad. In PubChem. Retrieved from [[Link](#)]
- Ali, S. Z., & Patel, M. (2017). Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout. *Journal of Pharmacy Practice*, 32(1), 107-113. [[Link](#)]
- Google Patents. (n.d.). Gout drug lesinurad preparation method, and lesinurad intermediate.
- Li, Y., et al. (2022). Design, synthesis and activity evaluation of novel lesinurad analogues containing thienopyrimidinone or pyridine substructure as human urate transporter 1 inhibitors. *Bioorganic Chemistry*, 131, 106295. [[Link](#)]
- Liu, X., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). *PubMed*. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). (±)-2-{{4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl}. In PubChem. Retrieved from [[Link](#)]
- Al-Warhi, T., et al. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. *Molbank*, 2021(4), M1296. [[Link](#)]
- Küçükgülzel, Ş. G., & Çıkla, P. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. *Molecules*, 15(12), 9117-9130. [[Link](#)]
- Google Patents. (n.d.). Preparation method of Lesinurad intermediate.
- Al-Warhi, T., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. *Preprints.org*. [[Link](#)]

- National Center for Biotechnology Information. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. In PubChem. Retrieved from [\[Link\]](#)
- Al-Ostath, A. I., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-838. [\[Link\]](#)
- Google Patents. (n.d.). Preparation of cis-2-(2,4-dichlorophenyl)-2-([1][2][5]-triazole-1-methyl)-[5][7]dioxolane-4-Methyl methanesulfonate. Retrieved from
- Colacino, E., et al. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 24(21), 3846. [\[Link\]](#)
- Moody, C. J., & Taylor, R. J. (2024). 5,5'-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank, 2024(1), M1813. [\[Link\]](#)
- National Center for Biotechnology Information. (2019). Lesinurad. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
3. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
4. The development of an effective synthetic route of lesinurad (RDEA594) - PubMed [pubmed.ncbi.nlm.nih.gov]
5. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- [6. Lesinurad - LiverTox - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [7. Discovery and Assessment of Atropisomers of \(±\)-Lesinurad - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of a Key Lesinurad Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1515805/docs#application-notes-and-protocols-for-the-synthesis-of-a-key-lesinurad-intermediate\]](https://www.benchchem.com/product/b1515805/docs#application-notes-and-protocols-for-the-synthesis-of-a-key-lesinurad-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)